![molecular formula C28H37ClN4O2S B1145880 (3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1318074-20-2](/img/structure/B1145880.png)
(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, Kocyigit et al. (2017) describe the synthesis of a series of hybrid compounds containing chalcone and methanoisoindole units, which share some structural motifs with the compound of interest. These processes typically require specific reagents and catalysts to promote the formation of desired bonds while protecting other functional groups. The synthesis pathways might involve cyclization reactions, as seen in the Dieckmann cyclization route to piperazine-2,5-diones reported by Aboussafy and Clive (2012), highlighting the intricate strategies employed to construct complex cyclic structures (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the chemical behavior of compounds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For example, Karolak-Wojciechowska et al. (2010) studied the H-bond pattern in arylpiperazine structures, shedding light on how structural variations can influence molecular interactions and stability. These analyses provide insights into the conformation, stereochemistry, and electronic structure of molecules, which are essential for predicting reactivity and biological activity (Karolak-Wojciechowska et al., 2010).
Chemical Reactions and Properties
Understanding the chemical reactivity and properties of a compound involves studying its behavior in various chemical reactions, including its potential as a catalyst, reactant, or inhibitor in synthetic pathways. The compound's functional groups dictate its reactivity patterns, such as nucleophilic or electrophilic sites, which are crucial for forming new bonds or breaking existing ones. For compounds containing piperazine and benzoisothiazolyl groups, research by Pancholia et al. (2016) into benzo[d]thiazol-2-yl(piperazin-1-yl)methanones revealed new anti-mycobacterial chemotypes, demonstrating the potential biomedical applications of such structures (Pancholia et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Potential Antipsychotic Applications
A study by Xu et al. (2018) synthesized and evaluated a series of multi-target N-substituted cyclic imide derivatives, including a compound similar to the one , as potential antipsychotics. These compounds showed potent activities on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. The compound displayed a promising pharmacological profile and low liability for inducing side effects like weight gain and orthostatic hypotension (Xu et al., 2018).
2. Anticancer and Antimicrobial Activities
Another study conducted by Kocyigit et al. (2017) explored the anticancer and antimicrobial activities of derivatives of hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. These compounds were found to exhibit high anticancer activity and antimicrobial activity against human pathogen microorganisms (Kocyigit et al., 2017).
3. Antitubercular Activity
Naidu et al. (2016) synthesized a series of compounds, including benzo[d]isoxazole derivatives, and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant anti-tubercular activity, indicating their potential as anti-tubercular agents (Naidu et al., 2016).
4. Antidepressant and Antianxiety Activities
Kumar et al. (2017) investigated the antidepressant and antianxiety activities of piperazine derivatives, including benzisoisothiazol-piperazin-1-yl derivatives. These compounds showed promising results in reducing immobility times and exhibiting significant antianxiety activity (Kumar et al., 2017).
5. Application in HIV Treatment
A study by Watson et al. (2005) examined compounds including benzo[d]isothiazol-piperazin-1-yl derivatives for their potential as HIV entry inhibitors. The research highlighted the potential use of these compounds in HIV treatment by blocking CCR5 receptors, a key target in HIV therapy (Watson et al., 2005).
Eigenschaften
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21+,24-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-CCMPBZAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


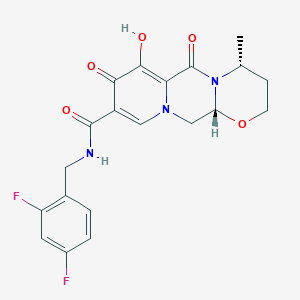
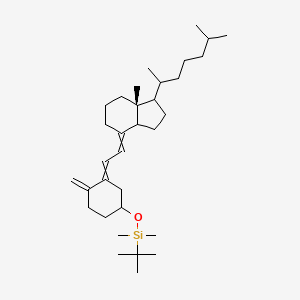
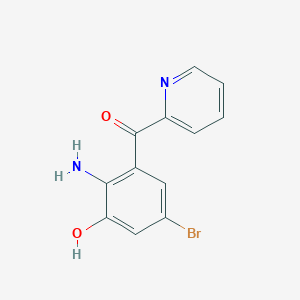
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
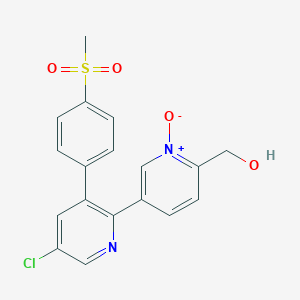
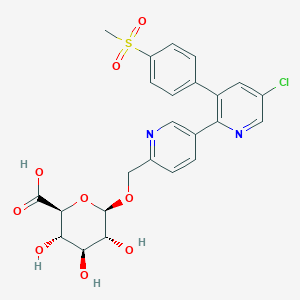
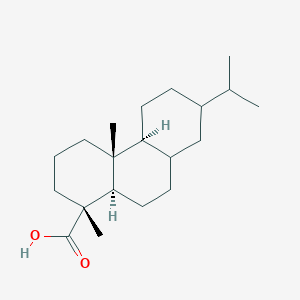
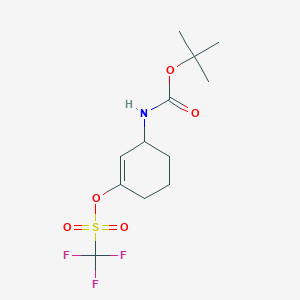
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)